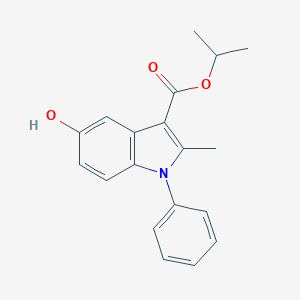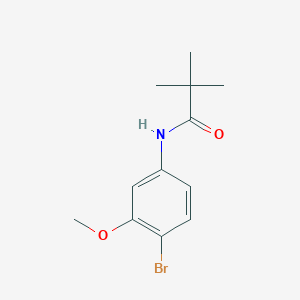![molecular formula C18H21NO6S B259580 Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate, also known as DBEDMA, is a chemical compound used in various scientific research applications. This compound is widely used in the fields of polymer chemistry, material science, and biochemistry due to its unique properties. In
Scientific Research Applications
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is commonly used as a crosslinking agent in polymer chemistry. It is used to modify the properties of polymers by crosslinking polymer chains, which improves their mechanical strength, thermal stability, and chemical resistance. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is also used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Mechanism of Action
The mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves the formation of covalent bonds between polymer chains. Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate contains two reactive functional groups, a vinyl group and a benzylsulfonamide group, which can react with other functional groups on polymer chains. This crosslinking process results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties of the polymer.
Biochemical and Physiological Effects:
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is not commonly used in biological applications due to its toxic nature. However, some studies have shown that Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate can cause DNA damage and cell death in certain cell lines. It is important to handle Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate with caution and follow proper safety protocols when working with this compound.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in lab experiments is its ability to crosslink polymer chains in a controlled manner. This allows researchers to modify the properties of polymers to suit their specific needs. However, one limitation of using Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is its toxic nature, which requires proper safety precautions to be taken when working with this compound.
Future Directions
There are several future directions for research involving Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. One area of research is the development of new crosslinking agents that are less toxic than Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate. Another area of research is the use of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate in the synthesis of new materials, such as nanocomposites and hybrid materials. Additionally, more research is needed to understand the mechanism of action of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate and its potential effects on biological systems.
Conclusion:
In conclusion, Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate is a useful compound in scientific research applications, particularly in polymer chemistry and material science. Its ability to crosslink polymer chains in a controlled manner makes it a valuable tool for modifying the properties of polymers. However, its toxic nature requires proper safety precautions to be taken when working with this compound. Further research is needed to fully understand the potential applications and limitations of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate.
Synthesis Methods
The synthesis of Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate involves a reaction between benzylamine, 3,4-dimethoxybenzaldehyde, and methyl acrylate. The reaction is catalyzed by a base, and the resulting product is purified by recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
properties
Product Name |
Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate |
|---|---|
Molecular Formula |
C18H21NO6S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C18H21NO6S/c1-23-16-10-9-15(11-17(16)24-2)26(21,22)19(13-18(20)25-3)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
SNFYQUVGRLYCDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)




![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)


![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
